molecular formula C13H13NO2S B1219508 Ethyl 3-amino-5-phenylthiophene-2-carboxylate CAS No. 88534-50-3

Ethyl 3-amino-5-phenylthiophene-2-carboxylate

Cat. No. B1219508
CAS RN: 88534-50-3
M. Wt: 247.31 g/mol
InChI Key: ALFMTFUIVUKCCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 3-amino-5-phenylthiophene-2-carboxylate has been synthesized through various methods. A practical and high-yield two-step procedure involving mercaptoacetic acid and 2-chloroacrylonitrile has been demonstrated, achieving an 81% yield (Fang, 2011). Another approach involves the reaction of α-chlorocinnamonitriles with ethyl mercaptoacetate for a wide range of substrates, forming the products in high yields (Shastin et al., 2006).

Molecular Structure Analysis

The molecular structure of similar compounds, like ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, has been elucidated using X-ray diffraction, showing intramolecular hydrogen bonds and π-π interactions contributing to structural stability (Achutha et al., 2017). Such insights can be indicative of the structural properties of ethyl 3-amino-5-phenylthiophene-2-carboxylate.

Chemical Reactions and Properties

The chemical reactivity of ethyl 3-aminothiophene-2-carboxylate derivatives has been explored, revealing the formation of novel compounds when reacted with Lawesson's reagent, indicating a carbonyl sulfide extrusion mechanism (Khalladi & Touil, 2014).

Physical Properties Analysis

For closely related compounds, X-ray diffraction and spectral analysis, including FT-IR and NMR, have been utilized to determine the physical properties. These techniques can provide valuable information about the physical characteristics of ethyl 3-amino-5-phenylthiophene-2-carboxylate.

Chemical Properties Analysis

The chemical properties of similar thiophene derivatives have been investigated, showing various reactivities and forming different compounds under specific conditions. For example, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate shows fungicidal and plant growth regulation activities (Minga, 2005).

Scientific Research Applications

Antimicrobial Activity

Ethyl 3-amino-5-phenylthiophene-2-carboxylate and its derivatives have been studied for their antimicrobial properties. Research by Prasad et al. (2017) highlights that derivatives of 2-aminothiophenes, which include ethyl 3-amino-5-phenylthiophene-2-carboxylate, exhibit significant biological activities like antimicrobial, antifungal, anti-inflammatory, and antitumor activities. These compounds are synthesized through base protanated reaction and have been shown to have antibacterial activity, as demonstrated using the minimum inhibitory concentration (MIC) method (Prasad, K. C., Angothu, B. N., Latha, T., & Nagulu, M., 2017).

Dyeing Properties

Ethyl 3-amino-5-phenylthiophene-2-carboxylate derivatives are also significant in the field of dyeing. Iyun et al. (2015) described the synthesis of ethyl 2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate derivatives for dyeing polyester fibers. These dyes have shown very good levelness on polyester fabric and possess good wash, perspiration, sublimation, and rub fastness ratings (Iyun, O., Bello, K., Abayeh, O., Jauro, A., & Shode, F., 2015).

Fluorescence Properties

The fluorescence properties of ethyl 3-amino-5-phenylthiophene-2-carboxylate derivatives are another area of scientific interest. Pusheng (2009) studied the synthesis and fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, showing that these compounds have novel fluorescence properties (Pusheng, G., 2009).

Application in Cancer Research

In the field of cancer research, Das et al. (2009) explored the structure-activity relationship and molecular mechanisms of related compounds, demonstrating their potential in mitigating drug resistance in cancer cells. Although not directly focusing on ethyl 3-amino-5-phenylthiophene-2-carboxylate, this research shows the significance of similar compounds in developing anticancer agents (Das, S., Doshi, J. M., Tian, D., Addo, S. N., Srinivasan, B., Hermanson, D. L., & Xing, C., 2009).

Synthesis and Structural Analysis

Fang (2011) provided a practical and high-yield method for synthesizing ethyl 3-aminothiophene-2-carboxylate, demonstrating the compound's relevance in chemical synthesis and industry (Fang, F., 2011).

properties

IUPAC Name

ethyl 3-amino-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFMTFUIVUKCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356940
Record name ethyl 3-amino-5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-phenylthiophene-2-carboxylate

CAS RN

88534-50-3
Record name ethyl 3-amino-5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Romagnoli, MK Salvador, SS Ortega… - European journal of …, 2018 - Elsevier
Microtubules are recognized as crucial components of the mitotic spindle during cell division, and, for this reason, the microtubule system is an attractive target for the development of …
Number of citations: 15 www.sciencedirect.com

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